N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a difluoromethyl group and two pyrazole rings, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.
Introduction of the difluoromethyl group: Difluoromethylation can be performed using radical processes, which are crucial for functionalizing fluorine-containing heterocycles.
Coupling of the pyrazole rings: The final step involves coupling the two pyrazole rings through a methyl linkage, which can be achieved using various coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce pyrazole hydrides.
Scientific Research Applications
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. In the context of its antifungal activity, the compound targets the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, inhibiting its function and leading to the disruption of energy production in fungal cells . This inhibition is facilitated by the binding of the compound to the active site of the enzyme, preventing the normal substrate from accessing the site.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-5-ylamine: A similar compound with a single pyrazole ring and an amino group.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: Compounds with similar difluoromethyl and pyrazole structures, used as fungicides.
Uniqueness
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine is unique due to its dual pyrazole rings and the presence of a difluoromethyl group. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13F2N5 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C10H13F2N5/c1-7-5-9(16(2)15-7)13-6-8-3-4-14-17(8)10(11)12/h3-5,10,13H,6H2,1-2H3 |
InChI Key |
BQAUEFRUSKSVHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CC=NN2C(F)F)C |
Origin of Product |
United States |
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